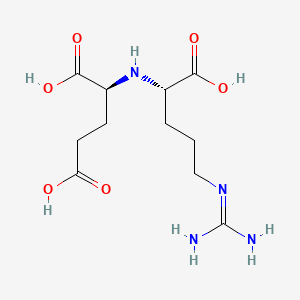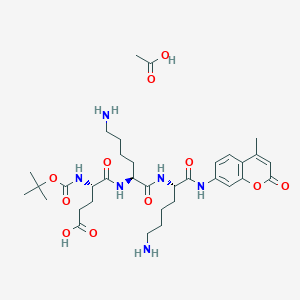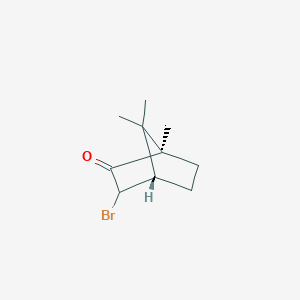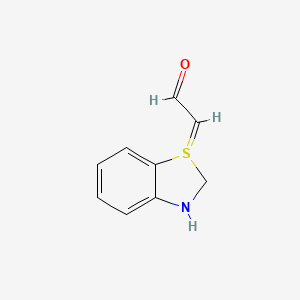
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring, a quinoline moiety, and a hydrazone linkage, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone typically involves the condensation of 2-pyridinecarboxaldehyde with (6-methoxy-2-methyl-4-quinolinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinoline derivatives, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Formyl-6-methoxypyridine
- 6-Methoxypyridine-2-carbaldehyde
- 6-Methyl-2-pyridinecarboxaldehyde
Uniqueness
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone is unique due to its combination of a pyridine ring, a quinoline moiety, and a hydrazone linkage. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Eigenschaften
CAS-Nummer |
29125-43-7 |
|---|---|
Molekularformel |
C18H18N4O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C18H18N4O/c1-12-5-4-6-14(20-12)11-19-22-18-9-13(2)21-17-8-7-15(23-3)10-16(17)18/h4-11H,1-3H3,(H,21,22)/b19-11+ |
InChI-Schlüssel |
CWDRZKRXDUBWCO-YBFXNURJSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)/C=N/NC2=C3C=C(C=CC3=NC(=C2)C)OC |
Kanonische SMILES |
CC1=NC(=CC=C1)C=NNC2=C3C=C(C=CC3=NC(=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)





